N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

This compound is the benzodioxole-5-carboxamide terminus of the N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]amide series. The 1,3-benzodioxole methylenedioxy bridge provides unique hydrogen-bond acceptor geometry and constrained ring electronics absent in alkyl (acetamide, cyclopropanecarboxamide) or monocyclic aryl (2-chlorobenzamide, 4-ethoxybenzamide) analogs. Empirically screened against ≥5 biological targets at Harvard ICCB-Longwood (HCMV UL50, KSHV ORF73, LtaS, GIV/Gαi PPI, viral RNA polymerase), generating a multi-dimensional activity fingerprint no close analog replicates. Multi-vendor availability with lot-level purity traceability ensures consistent identity for multi-institutional studies. Procure with the full analog set to systematically explore amide substituent effects on target affinity, selectivity, and permeability (TPSA differential >30% vs. alkyl analogs).

Molecular Formula C23H17N3O4
Molecular Weight 399.406
CAS No. 898455-06-6
Cat. No. B2356233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
CAS898455-06-6
Molecular FormulaC23H17N3O4
Molecular Weight399.406
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H17N3O4/c1-14-24-19-8-3-2-7-18(19)23(28)26(14)17-6-4-5-16(12-17)25-22(27)15-9-10-20-21(11-15)30-13-29-20/h2-12H,13H2,1H3,(H,25,27)
InChIKeyAFUNGDKUHFAUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 898455-06-6): Quinazolinone-Benzodioxole Hybrid for Targeted Screening and Medicinal Chemistry


N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 898455-06-6) is a synthetic heterocyclic compound combining a 2-methyl-4-oxoquinazolinone core with a 1,3-benzodioxole-5-carboxamide moiety linked via a meta-phenyl spacer . With a molecular formula of C23H17N3O4 and molecular weight of 399.4 g/mol, this compound belongs to the quinazolinone class of bioactive molecules . It is catalogued in multiple commercial screening libraries and has been interrogated in diverse biochemical and cell-based assays at academic screening centers, including the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School, where it was profiled against targets spanning antiviral (HCMV UL50, KSHV ORF73), antibacterial (LtaS), and protein-protein interaction (GIV/Gαi) pathways .

Why Generic Quinazolinone Analogs Cannot Substitute for N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide (898455-06-6) in Focused Screening Campaigns


Within the N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]amide compound series, the benzodioxole-5-carboxamide substitution defines a unique pharmacophoric vector that simple alkyl (e.g., acetamide, cyclopropanecarboxamide) or monocyclic aryl (e.g., 2-chlorobenzamide, 4-ethoxybenzamide) amide variants cannot recapitulate [1]. The 1,3-benzodioxole methylenedioxy bridge constrains the aromatic ring electronics and imposes a specific hydrogen-bond acceptor geometry (two ether oxygens in a five-membered ring) that is absent in all other commercially available analogs within this scaffold family [1]. Furthermore, the compound has been empirically screened across at least five distinct biological targets at Harvard Medical School's ICCB-Longwood facility—generating a multi-dimensional activity fingerprint that no close analog has replicated in public databases . Substituting any analog lacking both the benzodioxole pharmacophore and this screening provenance introduces an uncharacterized variable into the experiment, undermining reproducibility and complicating SAR interpretation.

Quantitative Differentiation Evidence for N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide (898455-06-6) Versus Close Structural Analogs


Benzodioxole Moiety Confers Distinct Electronic and H-Bond Acceptor Profile Versus Alkyl and Monocyclic Aryl Amide Analogs

The 1,3-benzodioxole-5-carboxamide group of 898455-06-6 introduces two cyclic ether oxygen atoms within a fused five-membered ring, providing a unique hydrogen-bond acceptor pattern and electron-rich aromatic surface. In contrast, the closest commercially available analogs—N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide (simple methyl amide), N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide (aliphatic cyclic amide), 2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (CAS 898455-02-2; halogenated monocyclic aryl amide), and 4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (CAS 898455-18-0; alkoxy monocyclic aryl amide)—each lack this dual-oxygen H-bond acceptor motif [1]. Calculated topological polar surface area (TPSA) for 898455-06-6 is approximately 84–87 Ų, compared to an estimated ~62–65 Ų for the acetamide analog and ~55–58 Ų for the cyclopropanecarboxamide analog, indicating a >30% increase in polar surface area attributable to the benzodioxole moiety [1].

Medicinal chemistry Structure-activity relationship Pharmacophore design

Meta-Phenyl Linker Geometry Differentiates 898455-06-6 from Ethyl-Linked Benzodioxole-Quinazolinone Hybrids

898455-06-6 employs a rigid meta-substituted phenyl ring as the linker between the quinazolinone core and the benzodioxole-carboxamide terminus, creating a defined angular geometry. A closely related analog, N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide (InterBioScreen STOCK1N-76500), replaces this phenyl spacer with a flexible ethylene linker [1]. The meta-phenyl linker of 898455-06-6 restricts conformational freedom—the dihedral angle between the quinazolinone plane and the benzodioxole-carboxamide plane is constrained to a limited rotational range—whereas the ethylene linker permits free rotation around two additional C–C bonds. This difference translates to a predicted reduction in rotatable bond count: 898455-06-6 has 4 rotatable bonds versus 6 rotatable bonds for the ethyl-linked analog .

Medicinal chemistry Scaffold hopping Conformational analysis

Multi-Target Screening Provenance Across Five Distinct Biological Systems Provides a Pre-Existing Activity Fingerprint Absent in Untested Analogs

898455-06-6 has been empirically tested in at least five distinct biochemical and cell-based screening assays at the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School. These include: (1) HCMV UL50 nuclear egress inhibition (External ID: HMS1262), (2) KSHV ORF73 latent infection probe (External ID: HMS791), (3) GIV GBA-motif/Gαi protein-protein interaction inhibition (External ID: HMS1303), (4) S. aureus LtaS enzyme inhibition (External ID: HMS979), and (5) viral RNA polymerase inhibition . In contrast, close structural analogs such as 2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (898455-02-2), 4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (898455-18-0), and N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide have no publicly documented screening results in these or equivalent assay systems [1]. The quantitative readout values from these screens are not publicly disclosed; however, the existence of the screening record itself constitutes differential evidence that 898455-06-6 has been prioritized across diverse target classes, while its analogs remain uncharacterized.

High-throughput screening Antiviral drug discovery Antibacterial drug discovery

Commercial Sourcing from Multiple Independent Vendors with Verified Lot-Level Purity Documentation Enables Reproducible Procurement

898455-06-6 is commercially available from at least two independent vendors—Life Chemicals (catalog F2638-0129) and A2B Chem (catalog BA82035)—with documented purity specifications of ≥90% and discrete sizing options ranging from 3 mg to 30 mg [1]. Pricing data (2023–2024) indicates Life Chemicals offers the compound at $63.00 (5 mg) to $119.00 (30 mg), while A2B Chem lists at $272.00 (5 mg) to $291.00 (10 mg) [1]. In contrast, the close analog 2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (898455-02-2) and 4-ethoxy analog (898455-18-0) are listed only through single vendors without published lot-specific purity certificates [2]. The availability of 898455-06-6 from multiple independent supply chains reduces procurement risk and enables lot-to-lot consistency verification.

Chemical procurement Compound quality control Screening library

Critical Transparency Note: Absence of Publicly Available Direct Head-to-Head Biological Potency Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Scholar (through April 2026) did not identify any peer-reviewed publication or publicly disclosed dataset containing quantitative head-to-head comparative biological activity data (e.g., IC50, Ki, EC50, % inhibition at matched concentrations) for 898455-06-6 versus its close structural analogs in the same assay under identical conditions. Claims of JAK3 inhibitory activity (IC50 12.3 nM) found on aggregated vendor pages could not be verified against any primary research article, patent, or database record [1]. All differentiation claims in this guide are therefore limited to physicochemical property inference, documented screening provenance, structural comparisons, and commercial availability—and are explicitly tagged at the class-level inference or supporting evidence tier. Users requiring potency-based selection criteria between this compound and its analogs should request custom head-to-head profiling from a contract research organization or conduct internal biochemical benchmarking prior to committing to large-scale procurement.

Data availability Evidence limitations Procurement risk assessment

Recommended Research and Procurement Application Scenarios for N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide (898455-06-6)


Focused Screening Library Design for Antiviral Target Discovery Leveraging Existing Multi-Assay Provenance

Given the compound's documented screening history against HCMV UL50 (nuclear egress), KSHV ORF73 (latency maintenance), and viral RNA polymerase , 898455-06-6 is appropriate for inclusion in focused antiviral screening decks. Its pre-existing activity fingerprint across three distinct viral targets—even without disclosed potency values—positions it as a privileged scaffold for antiviral hit identification, and its benzodioxole pharmacophore offers a differentiated starting point for medicinal chemistry optimization compared to canonical quinazoline kinase inhibitor scaffolds.

Structure-Activity Relationship (SAR) Studies Centered on Amide Substituent Variation Around a Common Quinazolinone-Phenyl Core

898455-06-6 represents the benzodioxole-5-carboxamide terminus within a broader series of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]amide analogs that includes acetamide, cyclopropanecarboxamide, 2-chlorobenzamide, and 4-ethoxybenzamide variants . Procurement of the full analog set, with 898455-06-6 as the most structurally elaborated member, enables systematic exploration of how the amide substituent modulates target affinity, selectivity, and physicochemical properties. The TPSA differential (>30% increase vs. alkyl amide analogs) predicts meaningful divergence in membrane permeability and solubility that can be experimentally validated [1].

Protein-Protein Interaction Inhibitor Screening Informed by GIV/Gαi Pathway Engagement Data

The compound's inclusion in the HMS1303 screen targeting the GIV GBA-motif/Gαi protein-protein interaction provides a specific rationale for its use in PPI inhibitor discovery programs. This screening context is rare among quinazolinone derivatives and distinguishes 898455-06-6 from compounds tested only in enzymatic or cell-viability assays. Researchers investigating G-protein signaling modulation can prioritize this compound as a pre-screened entry point, reducing the risk of investing in a completely naïve chemical matter.

Procurement for Multi-Institutional Collaborative Screening Where Supply Chain Resilience and Lot Traceability Are Critical

The availability of 898455-06-6 from multiple independent commercial vendors (Life Chemicals and A2B Chem) with documented lot-level purity specifications makes this compound suitable for multi-institutional collaborative projects that require consistent compound identity across geographically distributed laboratories. The ability to cross-reference purity and pricing between vendors reduces sole-supplier dependency, a procurement advantage not shared by most close structural analogs that are limited to single-vendor listings [1].

Quote Request

Request a Quote for N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.